molecular formula C16H23BrN2O4S B2456067 tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate CAS No. 936092-64-7

tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate

Cat. No. B2456067
CAS RN: 936092-64-7
M. Wt: 419.33
InChI Key: SBWYSHUQLRFTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23BrN2O4S . It is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .


Synthesis Analysis

This compound is an intermediate in the synthesis of Niraparib, a PARP inhibitor . It is also noted that it is a precursor in the synthesis of fentanyl and its analogues .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate” is C16H23BrN2O4S . Its average mass is 419.334 Da and its monoisotopic mass is 418.056183 Da .

Mechanism of Action

As an intermediate in the synthesis of Niraparib, this compound contributes to the mechanism of action of Niraparib, which is a PARP inhibitor . PARP inhibitors work by blocking the action of PARP, an enzyme involved in DNA repair, thereby causing DNA damage and cell death in cancer cells .

Safety and Hazards

The safety data sheet for this compound indicates that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It is recommended to handle this compound with appropriate protective equipment and to avoid release into the environment .

Future Directions

The future directions for “tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate” could involve its continued use in the synthesis of Niraparib and other PARP inhibitors, given their efficacy in treating BRCA-1 and -2 mutant tumors . Additionally, due to its role as a precursor in the synthesis of fentanyl, its regulation and control may be important in addressing issues related to the misuse of synthetic opioids .

properties

IUPAC Name

tert-butyl 4-[(3-bromophenyl)sulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-9-7-13(8-10-19)18-24(21,22)14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWYSHUQLRFTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

3-Bromo-benzenesulfonyl chloride (2.2 g, 8.7 mmol) and 4-amino-piperidine-1-carboxylic acid tert-butyl ester (2 g, 10 mmol) were combined and diluted with DCM (50 mL) and TEA (3.6 mL, 26 mmol). After 16 h, reaction was poured into separatory funnel and washed with water. Organic phase was then washed with brine, dried over sodium sulfate, filtered and evaporated to clear oil which solidified upon standing (3.6 g, 98%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
3.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Bromo-benzenesulfonyl chloride (2.2 g, 8.7 mmol) and 4-amino-piperidine-1-carboxylic acid tert-butyl ester (2 g, 10 mmol) were combined and diluted with DCM (50 mL) and TLA (3.6 mL, 26 mmol). After 16 h, reaction was poured into separately funnel and washed with water. Organic phase was then washed with brine, dried over sodium sulfate, filtered and evaporated to clear oil which solidified upon standing (3.6 g, 98%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.